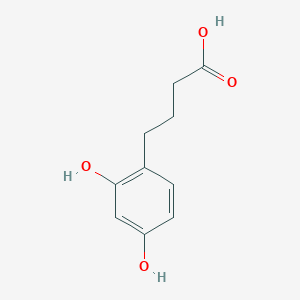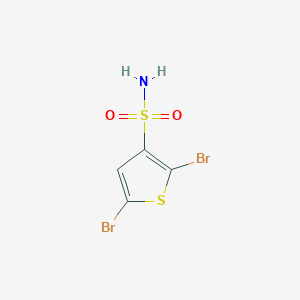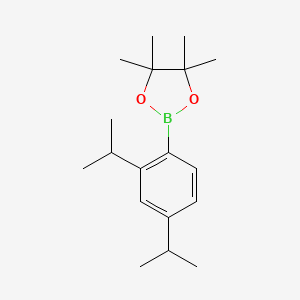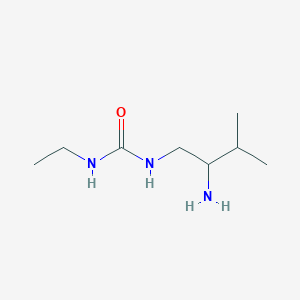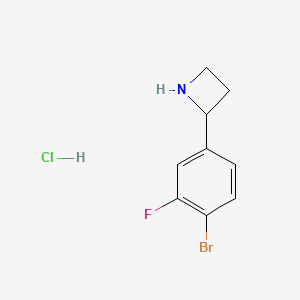
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride is a chemical compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluoroaniline.
Formation of Azetidine Ring: The aniline derivative undergoes a cyclization reaction to form the azetidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable azetidine precursor.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and subsequent hydrochloride formation.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the azetidine ring.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism by which 2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromo-2-fluorophenyl)azetidine hydrochloride
- 3-(4-Bromo-2-fluorophenyl)azetidine hydrochloride
- 4-(4-Bromo-3-fluorophenyl)azetidine hydrochloride
Uniqueness
2-(4-Bromo-3-fluorophenyl)azetidine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C9H10BrClFN |
|---|---|
Molekulargewicht |
266.54 g/mol |
IUPAC-Name |
2-(4-bromo-3-fluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-2-1-6(5-8(7)11)9-3-4-12-9;/h1-2,5,9,12H,3-4H2;1H |
InChI-Schlüssel |
GAZPGRKRJVZKDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2=CC(=C(C=C2)Br)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)

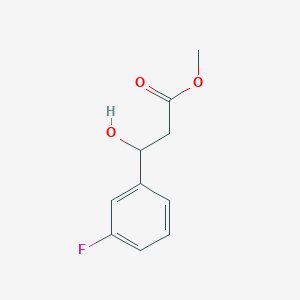

![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)

![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

